

spectroscopic data comparison for 4,6-Dimethoxypyrimidine-2-carbonitrile

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Compound of Interest

Compound Name: 4,6-Dimethoxypyrimidine-2-carbonitrile

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Spectroscopic Data Comparison: 4,6-Dimethoxypyrimidine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for **4,6-Dimethoxypyrimidine-2-carbonitrile** and a structurally related alternative, 2-Amino-4,6-dimethoxypyrimidine. Due to the limited availability of public experimental spectra for **4,6-Dimethoxypyrimidine-2-carbonitrile**, this guide presents predicted data based on established spectroscopic principles and available data for analogous compounds. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key spectroscopic techniques are provided.

Data Presentation

The following tables summarize the predicted and available spectroscopic data for **4,6-Dimethoxypyrimidine-2-carbonitrile** and 2-Amino-4,6-dimethoxypyrimidine.

Table 1: ^1H NMR Spectroscopic Data (Predicted vs. Experimental)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
4,6-Dimethoxypyrimidine-2-carbonitrile (Predicted)	~6.2	s	1H	H-5
	~4.0	s	6H	2 x -OCH ₃
2-Amino-4,6-dimethoxypyrimidine (Experimental)	5.18	s	1H	H-5
	4.95	br s	2H	-NH ₂
	3.83	s	6H	2 x -OCH ₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)

Compound	Chemical Shift (δ , ppm)	Assignment
4,6-Dimethoxypyrimidine-2-carbonitrile (Predicted)	~172	C4, C6
	~145	C2
	~115	-C≡N
	~90	C5
	~55	-OCH ₃
2-Amino-4,6-dimethoxypyrimidine (Experimental)	171.1	C4, C6
	163.5	C2
	84.1	C5
	53.7	-OCH ₃

Table 3: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)

Compound	Wavenumber (cm ⁻¹)	Intensity	Assignment
4,6-Dimethoxypyrimidine-2-carbonitrile (Predicted)	~2230	Strong, Sharp	C≡N stretch
~1600-1550	Medium-Strong	C=N, C=C stretches (aromatic ring)	
~1250-1050	Strong	C-O stretch (ether)	
2-Amino-4,6-dimethoxypyrimidine (Experimental)	3470, 3390	Medium	N-H stretch (asymmetric and symmetric)
1650	Strong	N-H scissoring	
1590-1550	Medium-Strong	C=N, C=C stretches (aromatic ring)	
1240-1080	Strong	C-O stretch (ether)	

Table 4: Mass Spectrometry (MS) Data (Predicted)

Compound	Predicted m/z	Interpretation
4,6-Dimethoxypyrimidine-2-carbonitrile	165	$[M]^+$ (Molecular Ion)
150	$[M - CH_3]^+$	
134	$[M - OCH_3]^+$	
122	$[M - CH_3 - CO]^+$	
107	$[M - 2CH_3 - CO]^+$ or $[M - OCH_3 - HCN]^+$	
2-Amino-4,6-dimethoxypyrimidine	155	$[M]^+$ (Molecular Ion)
140	$[M - CH_3]^+$	
124	$[M - OCH_3]^+$	
112	$[M - CH_3 - CO]^+$	
97	$[M - 2CH_3 - CO]^+$ or $[M - OCH_3 - HCN]^+$	
68	$[C_4H_4N_2]^+$	
43	$[C_2H_3O]^+$ or $[C_3H_7]^+$	

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- 1H NMR Acquisition:
 - Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

- Use a standard single-pulse experiment.
- Typical parameters: spectral width of 10-15 ppm, pulse width of 30-45°, relaxation delay of 1-2 seconds, and acquisition time of 2-4 seconds.
- Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.
- Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

- ^{13}C NMR Acquisition:
 - Acquire the spectrum on the same instrument.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Typical parameters: spectral width of 200-250 ppm, pulse width of 30°, and a relaxation delay of 2-5 seconds.
 - Co-add a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ^{13}C .
 - Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
- IR Spectrum Acquisition:

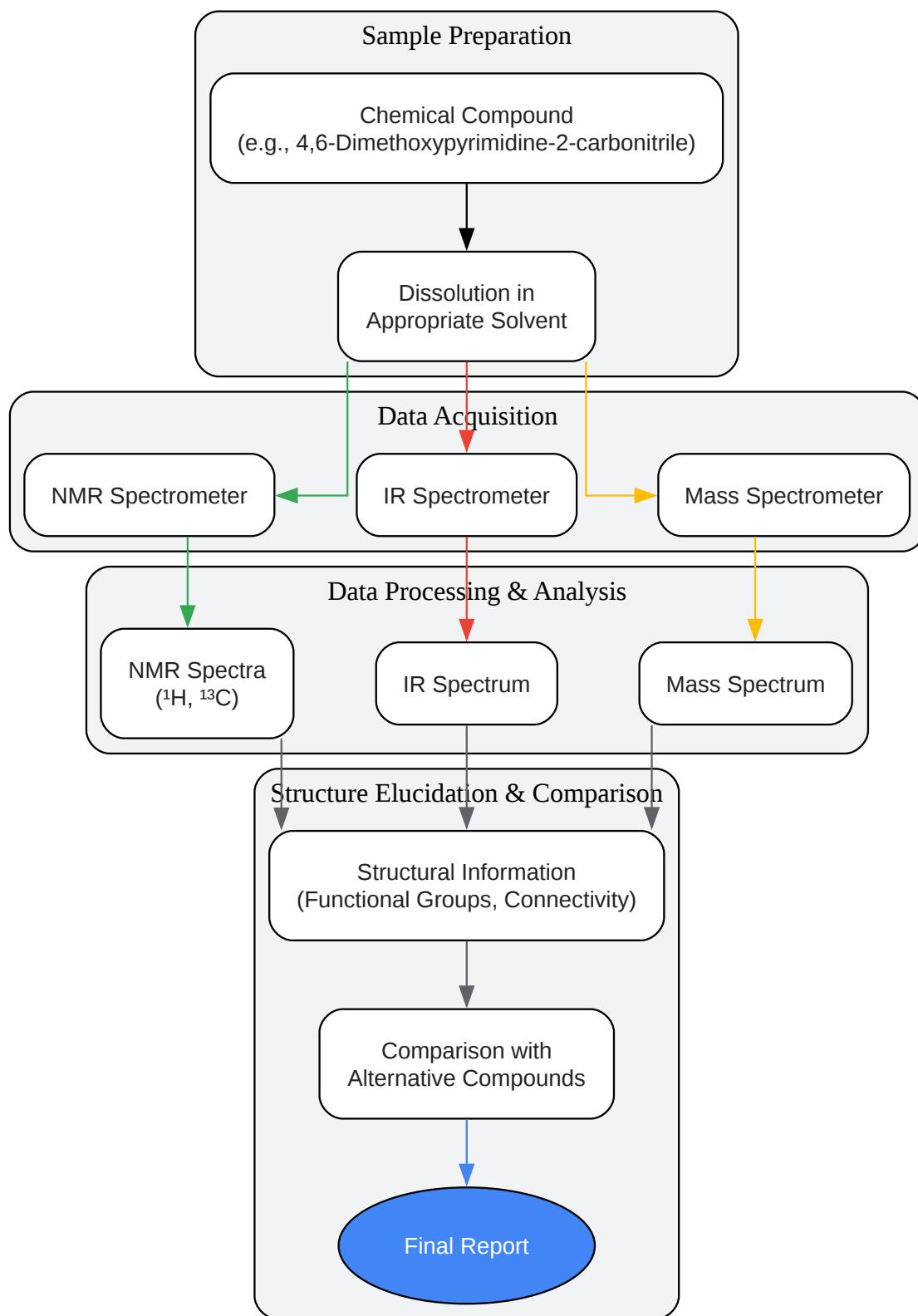
- Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
- Collect the sample spectrum, typically in the range of 4000-400 cm^{-1} .
- Co-add 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
- Mass Spectrum Acquisition (Electron Ionization - EI):
 - Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).
 - In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).
 - This causes ionization and fragmentation of the molecule.
 - The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
 - A detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

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